![molecular formula C21H15ClF3NO4S B2364778 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 722464-39-3](/img/structure/B2364778.png)
5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid is a chemical compound with the CAS Number: 722464-39-3 . It has a molecular weight of 469.87 . The IUPAC name for this compound is 5-{[benzyl-3-(trifluoromethyl)anilino]sulfonyl}-2-chlorobenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H15ClF3NO4S/c22-19-10-9-17 (12-18 (19)20 (27)28)31 (29,30)26 (13-14-5-2-1-3-6-14)16-8-4-7-15 (11-16)21 (23,24)25/h1-12H,13H2, (H,27,28) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 242.69°C and a predicted boiling point of 605.9°C at 760 mmHg . The compound has a predicted density of 1.5 g/cm^3 and a predicted refractive index of n20D 1.61 .Scientific Research Applications
- Reverse Transcriptase Inhibition : A study found that incorporating a -CF₃ group into a heteroaliphatic ring improved drug potency by lowering the pKa of the cyclic carbamate. This interaction enhances reverse transcriptase enzyme inhibition, which is crucial in antiviral drug development.
- Aryl Carboxylic Acid Scaffold : As a benzoic acid derivative, 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid serves as a versatile building block. Its carboxylic acid group can be modified to create acyl chlorides, enabling nucleophilic substitution and Friedel-Craft acylation reactions .
- Chemical Derivatization : The compound can be used for functionalizing amino-functionalized surfaces. For instance, it plays a role in modifying model surfaces in materials science and biochemistry .
- Benzylic Oxidation : Under specific conditions (e.g., using sodium dichromate), the alkyl side chain of this compound can be oxidized to form a carboxylic acid functional group. This transformation is valuable in organic synthesis .
Drug Development and Medicinal Chemistry
Chemical Synthesis and Building Blocks
Functionalization of Surfaces and Materials
Organic Synthesis and Transformations
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance the compound’s reactivity and binding affinity to its targets . The benzyl and phenyl groups may also contribute to the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
Similar compounds with trifluoromethyl groups are known to have low aqueous solubility and low volatility . These properties could potentially affect the compound’s bioavailability.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
5-[benzyl-[3-(trifluoromethyl)phenyl]sulfamoyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO4S/c22-19-10-9-17(12-18(19)20(27)28)31(29,30)26(13-14-5-2-1-3-6-14)16-8-4-7-15(11-16)21(23,24)25/h1-12H,13H2,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOROSUTXJXIDKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.